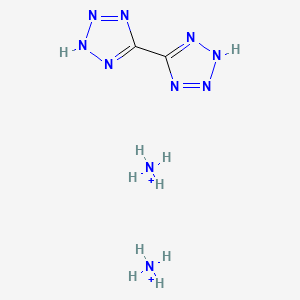
5,5'-Bi-2H-tetrazole diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bi-2H-tetrazole diammonium salt: is a nitrogen-rich compound with the molecular formula C2H8N10. It is known for its high nitrogen content and stability, making it a valuable compound in various scientific and industrial applications. This compound is a white crystalline solid that is soluble in water and organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5,5’-Bi-2H-tetrazole diammonium salt typically involves the reaction of dicyan, sodium azide, and ammonium chloride in water as a reaction medium. The process is carried out at low temperatures (3-5°C) to ensure the stability of the reactants and products. The reaction mixture is then filtered to isolate the crystalline product .
Industrial Production Methods: Industrial production of 5,5’-Bi-2H-tetrazole diammonium salt follows a similar synthetic route but on a larger scale. The use of automated reactors and filtration systems ensures high yield and purity of the final product. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Bi-2H-tetrazole diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The tetrazole rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized nitrogen species.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted tetrazoles with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,5’-Bi-2H-tetrazole diammonium salt is used as a precursor in the synthesis of other nitrogen-rich compounds. It is also used in the study of energetic materials due to its high nitrogen content and stability .
Biology: In biological research, this compound is used as a ligand in the study of metal complexes. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .
Medicine: Its tetrazole rings can mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, 5,5’-Bi-2H-tetrazole diammonium salt is used as a gas-generating agent in airbag systems. Its stability and low toxicity make it a preferred choice for this application .
Mecanismo De Acción
The mechanism of action of 5,5’-Bi-2H-tetrazole diammonium salt involves its ability to form stable complexes with metal ions. The tetrazole rings can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can then participate in various biochemical and chemical processes, including catalysis and enzyme inhibition .
Comparación Con Compuestos Similares
- 5,5’-Bis-1H-tetrazole diammonium salt
- 5,5’-Bis-2H-tetrazole diammonium salt
- 5,5’-Di-1H-tetrazole diammonium salt
Uniqueness: 5,5’-Bi-2H-tetrazole diammonium salt is unique due to its high nitrogen content and stability. Compared to other similar compounds, it offers better thermal stability and lower toxicity, making it suitable for a wider range of applications .
Propiedades
Fórmula molecular |
C2H10N10+2 |
|---|---|
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
diazanium;5-(2H-tetrazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3/p+2 |
Clave InChI |
ZKTARFAXHMRZEF-UHFFFAOYSA-P |
SMILES canónico |
C1(=NNN=N1)C2=NNN=N2.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


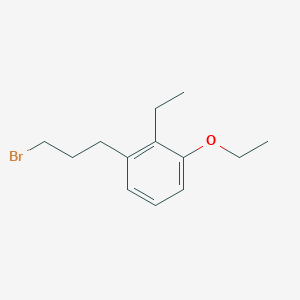
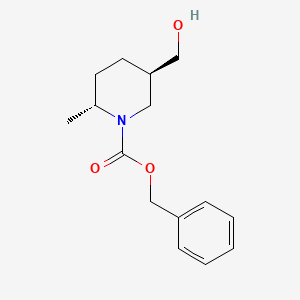
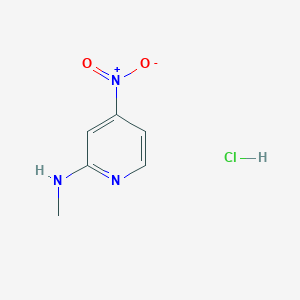
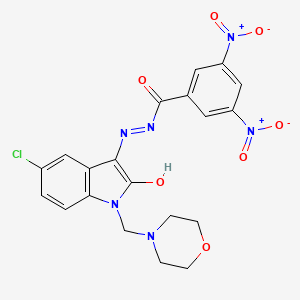

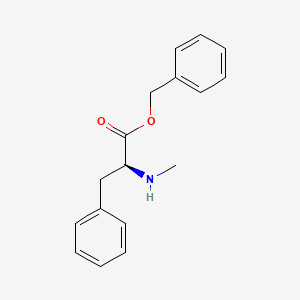
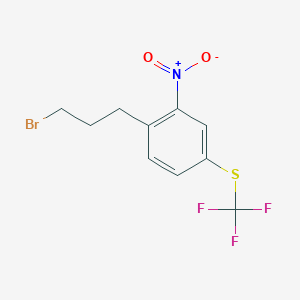
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)
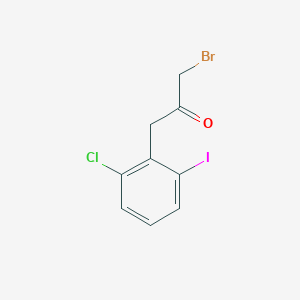
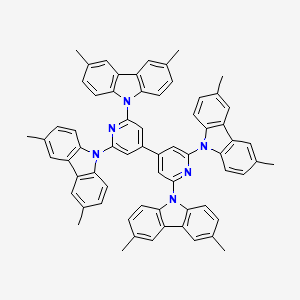
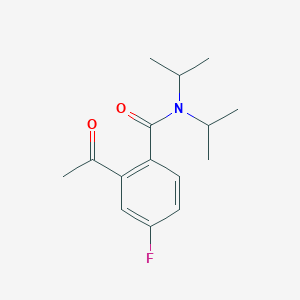
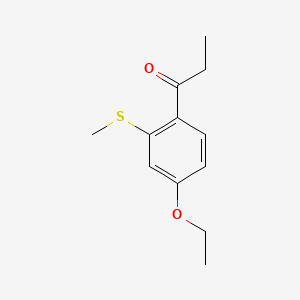

![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
